An In-depth Technical Guide on the Chemical Properties of 1-Fluoropropan-2-ol
An In-depth Technical Guide on the Chemical Properties of 1-Fluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Fluoropropan-2-ol, a fluorinated alcohol of interest in various scientific domains, including pharmaceutical development and materials science. This document collates available data on its physicochemical characteristics, synthesis, and analytical methods, presenting them in a structured and accessible format.
Core Chemical and Physical Properties
1-Fluoropropan-2-ol (CAS No: 430-50-2) is a flammable and irritant liquid.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Physical Properties of 1-Fluoropropan-2-ol
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇FO | [2][3][4] |
| Molecular Weight | 78.09 g/mol | [3] |
| Appearance | Clear, faint yellow liquid | [5] |
| Density | 0.959 g/cm³ | [2] |
| Boiling Point | 85.1 °C at 760 mmHg | [2] |
| Flash Point | 33.3 °C | [2] |
| Refractive Index | 1.3822 | [2] |
| Vapor Pressure | 44.8 mmHg at 25°C | [2] |
| Solubility | Soluble in alcohol and ether, poorly soluble in water. | [6] |
Table 2: Computed Chemical Properties of 1-Fluoropropan-2-ol
| Property | Value | Source(s) |
| pKa | 13.99 ± 0.20 (Predicted) | [2] |
| LogP | 0.33670 | [2] |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 78.048093005 Da | [2] |
| Topological Polar Surface Area | 20.2 Ų | [7] |
| Complexity | 22.9 | [2] |
Synthesis and Purification
Synthetic Pathways
Common precursors for the synthesis of 1-Fluoropropan-2-ol include:
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1-Fluoro-2-propanone: Reduction of this ketone, for instance using lithium aluminium hydride in diethyl ether, yields 1-Fluoropropan-2-ol.[2]
-
Epifluorohydrin: Ring-opening of this epoxide with a hydride source like lithium aluminium hydride can produce 1-Fluoropropan-2-ol.[2]
-
1-Chloro-2-propanol: Nucleophilic substitution of the chlorine atom with fluoride, for example, using potassium fluoride, is a potential route.
A general workflow for the synthesis of 1-Fluoropropan-2-ol from 1-Fluoro-2-propanone is depicted below.
Purification by Fractional Distillation
Due to the potential for impurities with boiling points close to that of the product, fractional distillation is the recommended method for purifying 1-Fluoropropan-2-ol.[2]
Experimental Protocol: Fractional Distillation of 1-Fluoropropan-2-ol (General Procedure)
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude 1-Fluoropropan-2-ol, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the distillation flask using a heating mantle. The temperature should be gradually increased to just above the boiling point of the lowest boiling component.
-
Distillation: As the mixture heats, vapor will rise through the fractionating column. The vapor will repeatedly condense and re-vaporize on the surfaces of the column packing, leading to a separation of components based on their boiling points. The vapor of the more volatile component will reach the top of the column first.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-Fluoropropan-2-ol (approximately 85.1 °C at atmospheric pressure). Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the desired product has been collected or that higher-boiling impurities are beginning to distill.
-
Analysis: Analyze the purity of the collected fraction using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
Accurate characterization of 1-Fluoropropan-2-ol is crucial for its application in research and development. GC-MS and NMR spectroscopy are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile compounds like 1-Fluoropropan-2-ol.
Experimental Protocol: GC-MS Analysis of 1-Fluoropropan-2-ol (General Procedure)
-
Sample Preparation: Prepare a dilute solution of the 1-Fluoropropan-2-ol sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a mid-polar phase).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program should be developed to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the 1-Fluoropropan-2-ol peak based on its retention time and the fragmentation pattern in the mass spectrum. The purity can be estimated by integrating the peak area of the analyte relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Fluoropropan-2-ol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
Experimental Protocol: NMR Analysis of 1-Fluoropropan-2-ol (General Procedure)
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-Fluoropropan-2-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, methine, and methylene protons, with splitting patterns influenced by both neighboring protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms, with their chemical shifts and splitting patterns affected by the attached fluorine and oxygen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom. The signal will be split by the adjacent methylene and methine protons.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of 1-Fluoropropan-2-ol and assess its purity.
Biological and Toxicological Profile
Detailed studies on the specific biological activities and metabolic pathways of 1-Fluoropropan-2-ol are limited. However, general toxicological information on fluorinated alcohols suggests that they can be toxic compounds.[8] They may exert their effects through mechanisms such as oxidative stress and can be metabolized by cytochrome P450 enzymes.[9] The toxic effects can include narcotic action on the central nervous system and dystrophic changes in parenchymatous organs.[6][8] Halogenated organic compounds, in general, have been implicated in a range of adverse health effects.[10]
Given the lack of specific signaling pathway information for 1-Fluoropropan-2-ol, a logical diagram illustrating a general approach to investigating its potential biological effects is presented below.
Safety and Handling
1-Fluoropropan-2-ol is a flammable liquid and vapor.[1] It is also classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
This technical guide serves as a foundational resource for professionals working with 1-Fluoropropan-2-ol. Further research is warranted to fully elucidate its reaction mechanisms, biological activities, and toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. 1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Fluoropropan-2-ol|lookchem [lookchem.com]
- 5. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]
- 10. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
